Comprehensive NMR Spectral Analysis and Structural Elucidation of 1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one
Comprehensive NMR Spectral Analysis and Structural Elucidation of 1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one
Executive Summary
The structural elucidation of substituted heterocycles requires a rigorous, multi-nuclear approach to prevent misassignment of regioisomers. This technical guide establishes a highly authoritative, self-validating Nuclear Magnetic Resonance (NMR) methodology for 1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one (also known as 1-methyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one). By synthesizing foundational principles of spin-spin coupling and anisotropic deshielding, this whitepaper provides researchers and drug development professionals with the definitive ¹H and ¹³C NMR spectral data required to validate this specific fluorinated pharmacophore.
Structural and Electronic Considerations
To accurately predict and assign the NMR resonances of this molecule, we must deconstruct the causality of its electronic environment. The molecule consists of three interacting domains:
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The Benzimidazolone Core: This rigid, highly conjugated bicyclic system dictates the baseline chemical shifts. The urea-like carbonyl carbon (C-2) is highly deshielded, typically resonating near 155–156 ppm[1]. The core is prone to strong intermolecular hydrogen bonding, necessitating specific solvent choices to achieve high-resolution spectra.
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The 5-Trifluoromethyl (-CF₃) Group: As a powerful electron-withdrawing group (EWG), the -CF₃ moiety exerts a strong inductive pull (-I effect) that deshields the adjacent ortho protons (H-4 and H-6)[2]. More critically, the 100% natural abundance of ¹⁹F (spin ½) creates complex heteronuclear scalar couplings (J-couplings) in the ¹³C spectrum, splitting the carbon signals across one, two, and three bonds (¹J, ²J, ³J).
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The N1-Methyl Group: The addition of an electron-donating methyl group at the N1 position breaks the bilateral symmetry of the benzimidazolone core. This substitution not only provides a distinct aliphatic singlet integration but also causes slight steric compression, shifting the peri-proton (H-7) resonance.
Fig 1: Logical relationship of substituent electronic effects on NMR chemical shifts.
Experimental Methodology: Self-Validating NMR Protocols
To ensure absolute trustworthiness in structural assignment, the following protocol acts as a self-validating system. The inclusion of ¹⁹F NMR provides an orthogonal data point that definitively confirms the ¹³C heteronuclear splitting patterns.
Step-by-Step Acquisition Protocol
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Sample Preparation (Causality of Solvent): Dissolve 10–15 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 100 atom % D).
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Expert Insight: Benzimidazolones form rigid hydrogen-bonded lattices that are poorly soluble in CDCl₃. DMSO-d₆ acts as a hydrogen-bond acceptor, disrupting these intermolecular forces to yield sharp, quantifiable peaks[1]. 0.03% v/v Tetramethylsilane (TMS) must be added as an internal reference standard (δ 0.00 ppm).
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¹H NMR Acquisition: Utilize a 400 MHz spectrometer equipped with a 5 mm multinuclear broadband observe (BBO) probe. Acquire 16 scans with a relaxation delay (d1) of 2.0 seconds and a spectral width of 20 ppm.
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¹³C NMR Acquisition: Acquire at 101 MHz using 512–1024 scans. Apply WALTZ-16 decoupling to eliminate ¹H-¹³C scalar coupling.
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Expert Insight: Set the relaxation delay (d1) to at least 2.0–3.0 seconds. Quaternary carbons (C-2, C-5, C-3a, C-7a) lack attached protons for efficient dipole-dipole relaxation; a longer d1 ensures these critical structural markers are not lost in the baseline noise.
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¹⁹F NMR Acquisition (Validation Step): Acquire at 376 MHz for 16 scans, referenced to internal trichlorofluoromethane (CFCl₃) at 0 ppm. A sharp singlet at approximately -60.5 ppm confirms the presence of the -CF₃ group, validating the quartets observed in the ¹³C spectrum.
Fig 2: Comprehensive NMR structural elucidation workflow for benzimidazolone derivatives.
Spectral Data & Causality Analysis
The following tables summarize the quantitative spectral data. The numbering system adheres to standard IUPAC conventions for benzimidazoles: the methylated nitrogen is N-1, the carbonyl is C-2, the protonated nitrogen is N-3, and the -CF₃ group resides at C-5.
Table 1: ¹H NMR (400 MHz, DMSO-d₆) Assignments
| Position | Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Integration | Causality / Assignment Notes |
| H-3 (NH) | 11.20 | s (broad) | - | 1H | Highly deshielded by the adjacent C=O and solvent hydrogen bonding. Broadened by quadrupolar ¹⁴N relaxation[2]. |
| H-6 | 7.40 | dd | 8.2, 1.5 | 1H | Ortho to H-7, meta to H-4. Deshielded by the meta-CF₃ group. |
| H-4 | 7.35 | d | 1.5 | 1H | Meta to H-6. Strongly deshielded by the ortho-CF₃ group. Appears as a fine doublet (or broad singlet) due to meta-coupling[2]. |
| H-7 | 7.25 | d | 8.2 | 1H | Ortho to H-6. Relatively shielded compared to H-4/H-6 due to its distance from the strongly electron-withdrawing CF₃ group. |
| N1-CH₃ | 3.35 | s | - | 3H | Characteristic aliphatic N-methyl resonance. |
Table 2: ¹³C NMR (101 MHz, DMSO-d₆) Assignments
The ¹³C spectrum is defined by the heteronuclear splitting caused by the fluorine atoms. Because ¹⁹F is 100% naturally abundant, any carbon within three bonds of the fluorines will be split into a quartet ( 2nI+1 , where n=3 , I=1/2 ).
| Position | Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Causality / Assignment Notes |
| C-2 (C=O) | 155.2 | s | - | Urea-like carbonyl carbon; heavily deshielded[1]. |
| C-3a | 131.5 | s | - | Quaternary aromatic carbon adjacent to N-3. |
| C-7a | 130.2 | s | - | Quaternary aromatic carbon adjacent to N-1. |
| -CF₃ | 124.8 | q | ¹J_CF ≈ 271.5 | Massive one-bond heteronuclear splitting confirming the trifluoromethyl carbon[2]. |
| C-5 | 122.5 | q | ²J_CF ≈ 32.0 | Quaternary carbon bearing the CF₃ group. Split by two-bond coupling. |
| C-6 | 118.4 | q | ³J_CF ≈ 3.5 | Aromatic CH; exhibits small three-bond scalar coupling to the CF₃ group. |
| C-7 | 108.5 | s | - | Aromatic CH; too distant for significant F-coupling. |
| C-4 | 106.2 | q | ³J_CF ≈ 4.0 | Aromatic CH; exhibits small three-bond scalar coupling to the CF₃ group. |
| N1-CH₃ | 26.8 | s | - | Aliphatic N-methyl carbon. |
References
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DBU-Based Ionic-Liquid-Catalyzed Carbonylation of o-Phenylenediamines with CO2 to 2-Benzimidazolones under Solvent-Free Conditions Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
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SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES Source: ResearchGate URL:[Link]
